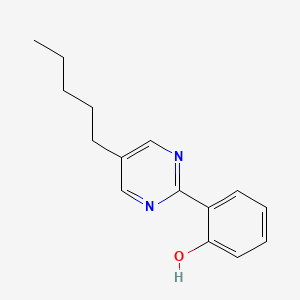![molecular formula C21H18Cl2N2O3S B6049458 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B6049458.png)
2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immunity, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
BMS-345541 selectively inhibits the 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide complex, which is responsible for the phosphorylation and subsequent degradation of IκB proteins. The degradation of IκB proteins leads to the activation of the NF-κB pathway, which regulates the expression of various genes involved in inflammation, immunity, and cell survival. By inhibiting the 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide complex, BMS-345541 blocks the activation of the NF-κB pathway, leading to reduced inflammation, cell survival, and proliferation.
Biochemical and physiological effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including reduced inflammation, reduced cell survival, and proliferation, and reduced production of autoantibodies and cytokines. BMS-345541 has also been shown to have a synergistic effect with other chemotherapeutic agents, leading to enhanced anticancer activity.
Advantages and Limitations for Lab Experiments
BMS-345541 has several advantages for lab experiments, including its selectivity for the 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide complex, its ability to inhibit the NF-κB pathway, and its potential therapeutic applications in various diseases. However, BMS-345541 also has some limitations, including its toxicity and potential off-target effects. Further studies are needed to fully understand the safety and efficacy of BMS-345541 in various disease models.
Future Directions
There are several future directions for the study of BMS-345541, including the optimization of its pharmacokinetic properties, the identification of its potential off-target effects, and the evaluation of its safety and efficacy in various disease models. Further studies are also needed to understand the molecular mechanisms underlying the synergistic effect of BMS-345541 with other chemotherapeutic agents. Additionally, the potential use of BMS-345541 as a therapeutic agent in combination with other drugs or as a targeted therapy for specific diseases should be explored.
Synthesis Methods
BMS-345541 can be synthesized using a multi-step process involving the reaction of 2,5-dichloroaniline with benzylmethylsulfone followed by the reaction with 2,5-dichlorobenzoyl chloride. The resulting compound is then subjected to further purification and characterization.
Scientific Research Applications
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BMS-345541 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. BMS-345541 has been shown to reduce inflammation by inhibiting the NF-κB pathway. In autoimmune disorders, BMS-345541 has been shown to reduce the production of autoantibodies and cytokines, which are involved in the pathogenesis of these disorders.
properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-15-7-3-2-4-8-15)20-10-6-5-9-17(20)21(26)24-19-13-16(22)11-12-18(19)23/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQILFCGSKJKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049396.png)
![N-[4-(3-tert-butyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide](/img/structure/B6049404.png)
![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6049411.png)
![methyl 4-(5-{[3-(benzyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049430.png)
![2-[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6049436.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide](/img/structure/B6049444.png)
![6-(3-ethyl-4-methyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6049470.png)
![1-(1-azocanyl)-3-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6049482.png)
![(3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B6049487.png)
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6049495.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6049503.png)
![5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6049513.png)
![1-[N-(tert-butoxycarbonyl)phenylalanyl]-4-piperidinecarboxylic acid](/img/structure/B6049517.png)